molecular formula C17H27BN2O6S B1408897 (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704069-12-4

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

Número de catálogo: B1408897
Número CAS: 1704069-12-4
Peso molecular: 398.3 g/mol
Clave InChI: WHVGCEDEXIQUGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a boronic acid derivative featuring a 3,5-dimethylphenyl core substituted at the 4-position with a sulfonamide-linked piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, and their sulfonamide derivatives often exhibit biological activity due to interactions with enzymes or receptors . The Boc group enhances stability during synthesis and may act as a prodrug feature, cleaving under acidic conditions to release the free amine .

Propiedades

IUPAC Name

[3,5-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O6S/c1-12-10-14(18(22)23)11-13(2)15(12)27(24,25)20-8-6-19(7-9-20)16(21)26-17(3,4)5/h10-11,22-23H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVGCEDEXIQUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113745
Record name 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-12-4
Record name 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(4-borono-2,6-dimethylphenyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H27BN2O6S
  • Molecular Weight : 370.42 g/mol
  • CAS Number : 91759180

The structure features a boronic acid moiety, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug development.

Antitumor Activity

Research has indicated that boronic acids can exhibit antitumor properties by acting as proteasome inhibitors. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Proteasome Activity : Boronic acids can bind to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cell death.
  • Synergistic Effects with Other Agents : In vitro studies have demonstrated that this compound can enhance the efficacy of existing chemotherapeutics, such as doxorubicin, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications to the piperazine ring and sulfonyl group can significantly impact the compound's efficacy:

  • Piperazine Substituents : Variations in substituents on the piperazine ring can lead to enhanced binding affinity for target proteins.
  • Boronic Acid Modifications : Alterations to the boron atom's substituents have been linked to improved selectivity towards specific enzymes involved in cancer progression .

Case Studies

  • Breast Cancer Treatment : A study evaluated the effectiveness of this compound combined with doxorubicin in MCF-7 and MDA-MB-231 cell lines. Results indicated a significant reduction in cell viability compared to doxorubicin alone, highlighting its potential as a combination therapy .
  • Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain indicators, supporting its use as an anti-inflammatory agent .

Data Tables

Property Value
Molecular FormulaC17H27BN2O6S
Molecular Weight370.42 g/mol
CAS Number91759180
Antitumor ActivityYes
Anti-inflammatory ActivityYes

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with serine and cysteine residues in enzymes, making them potent enzyme inhibitors. This property is particularly valuable in the development of pharmaceuticals targeting proteases involved in various diseases, including cancer and viral infections like HIV . The compound's sulfonamide group enhances its binding affinity and specificity towards target enzymes.

Anticancer Research

Research indicates that boronic acid derivatives can inhibit the activity of proteasomes, which play a crucial role in regulating protein degradation pathways involved in cancer cell survival. The incorporation of the piperazine moiety may enhance selectivity towards specific cancer types, potentially leading to the development of targeted therapies .

Drug Development

The compound serves as a scaffold for synthesizing new drug candidates. For instance, modifications to the boronic acid structure can yield compounds with improved pharmacological properties or reduced toxicity profiles. The tert-butoxycarbonyl protecting group allows for further functionalization without compromising the integrity of the piperazine ring .

Case Studies

StudyFocusFindings
1 Enzyme InhibitionDemonstrated that boronic acid derivatives can effectively inhibit serine proteases, crucial in HIV replication. The study highlighted the importance of structural modifications for enhancing efficacy and selectivity .
2 Anticancer ActivityInvestigated the effects of various boronic acids on proteasome inhibition in cancer cell lines. Results showed significant cytotoxic effects correlated with increased boron content and specific structural features, including sulfonamide groups .
3 Synthesis of Drug CandidatesDeveloped a series of boronic acid derivatives based on this compound, evaluating their potential as anti-inflammatory agents. The study found that certain modifications led to increased potency and reduced side effects compared to existing treatments .

Comparación Con Compuestos Similares

Key Observations :

  • Lipophilicity : The tert-butyl moiety increases logP, which may enhance membrane permeability but reduce aqueous solubility .

Comparison with Other Arylboronic Acids ()

High-similarity compounds (similarity scores >0.95) include:

  • (3,5-Di-tert-butylphenyl)boronic acid (Similarity: 0.98): Bulky tert-butyl groups create steric shielding around the boronic acid, slowing hydrolysis but improving selectivity in coupling reactions.
  • (3,5,5,8,8-Pentamethyltetrahydronaphthalen-2-yl)boronic acid (Similarity: 0.93): The fused ring system enhances rigidity, which could stabilize protein-binding interactions.

Implications for Target Compound :

  • The 3,5-dimethylphenyl core in the target compound balances steric demand and electronic effects, favoring moderate reactivity in Suzuki reactions compared to highly substituted analogs .

Boc-Containing Piperazine Derivatives ()

Compounds like 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid () share the Boc-piperazine motif but lack the boronic acid and sulfonamide groups. These derivatives are often intermediates in protease inhibitor synthesis, suggesting the target compound’s Boc group may serve a similar protective role during drug development .

Methodological Considerations for Similarity Assessment ()

Virtual screening protocols employ metrics like Tanimoto coefficients or fingerprint-based similarity to compare compounds. For the target compound:

  • Functional Group Priority : The boronic acid and sulfonamide groups dominate similarity calculations, aligning with analogs in catalytic or inhibitory roles.
  • Dissimilarity Advantages : Structural variations (e.g., Boc vs. methyl groups) enable exploration of diverse chemical spaces, critical for optimizing pharmacokinetic properties .

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis typically involves three key components:

  • Introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.
  • Installation of the sulfonyl group linking the piperazine to the aromatic ring.
  • Functionalization of the aromatic ring to introduce the boronic acid group at the desired position.

This multi-step synthesis requires careful control of reaction conditions, reagents, and purification methods to obtain the target boronic acid with high purity and yield.

Preparation of the tert-Butoxycarbonyl Piperazine Sulfonyl Intermediate

The tert-butoxycarbonyl (Boc) protecting group is commonly introduced to piperazine nitrogen atoms to improve solubility and stability during subsequent reactions. The Boc group is typically installed by reacting piperazine with di-tert-butyl dicarbonate under basic conditions.

The sulfonyl linkage to the aromatic ring is usually introduced via sulfonyl chloride intermediates. For example, 4-(tert-butoxycarbonyl)piperazine can be reacted with an aromatic sulfonyl chloride derivative to form the sulfonamide bond.

Key points in this step:

  • Use of sulfonyl chlorides to attach the sulfonyl group.
  • Protection of piperazine nitrogen with Boc to prevent unwanted side reactions.
  • Reaction conditions often involve organic solvents like dichloromethane or tetrahydrofuran (THF) and bases such as triethylamine.

Purification and Characterization

Purification of the crude boronic acid product is typically achieved by:

  • Extraction and phase separation (organic/aqueous).
  • Concentration of the organic phase.
  • Recrystallization from suitable solvents (e.g., Sherwood oil recrystallization or flash chromatography).
  • Trituration with solvent mixtures such as hexane/dichloromethane or pentane to remove impurities.

Characterization data often include melting point, NMR (^1H, ^13C, ^11B), and elemental analysis to confirm the structure and purity.

Example Data Table: Reaction Conditions for Preparation of tert-Butoxycarbonyl Phenylboronic Acid

Step Reagents/Conditions Temperature Molar Ratio (Carboxybenzeneboronic acid : SOCl2 : tert-butoxide) Yield (%) Notes
Dissolution Carboxybenzeneboronic acid in THF Room temperature Stirred until fully dissolved
Sulfur oxychloride addition SOCl2 dropwise Room temperature 1 : 1–1.5 Reaction completion monitored
Cooling Cooling to 0–5 °C 0–5 °C Before base addition
Base addition Sodium or potassium tert-butoxide 0–5 °C 1 : 1.5–2.5 Stirred until reaction completion
Acidification and extraction Acetic acid, water addition, phase separation Room temperature Organic phase concentrated
Purification Recrystallization (Sherwood oil) Room temperature 60–75 Final product purity improved

Research Findings and Observations

  • The use of sulfur oxychloride in combination with tert-butoxide bases enables efficient conversion of carboxybenzeneboronic acids into tert-butoxycarbonyl-protected boronic acids in a one-pot procedure, minimizing side reactions and improving yield.
  • Protection of piperazine nitrogen with the Boc group is critical to prevent undesired reactions during sulfonylation and borylation steps.
  • Palladium-catalyzed borylation remains a versatile method for installing boronic acid groups on aromatic rings bearing halogen substituents, allowing for structural diversity and functional group tolerance.
  • Purification by flash chromatography or recrystallization is essential to isolate the boronic acid in a form suitable for further synthetic applications.
  • Boronic acids prepared via these methods exhibit characteristic NMR signals, including ^11B NMR around 27–28 ppm, confirming the boronic acid functionality.

Q & A

What are the established synthetic routes for preparing (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid?

Level: Basic
Answer:
The synthesis typically involves sequential functionalization:

Sulfonylation : Introduce the piperazine sulfonyl moiety by reacting a tert-butoxycarbonyl (Boc)-protected piperazine with a sulfonyl chloride derivative.

Boronation : Install the boronic acid group via Miyaura borylation or palladium-catalyzed cross-coupling using bis(pinacolato)diboron (B₂Pin₂).

Protection/Deprotection : Maintain the Boc group during reactions to prevent undesired side reactions. Purification via column chromatography or recrystallization ensures high purity .
Multicomponent reactions (MCRs) like the Ugi-4CR or Petasis-Borono Mannich reaction may also incorporate boronic acid intermediates, leveraging high-throughput strategies for combinatorial libraries .

How can researchers assess the purity and structural integrity of this compound?

Level: Basic
Answer:

  • HPLC/MS : Quantify purity and detect impurities using reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) verify regiochemistry, Boc-group integrity, and boronic acid proton signals (~7–10 ppm for B-OH) .
  • Elemental Analysis : Validate empirical formula, particularly for boron content, which may deviate due to hydration .

What factors influence the stability of this boronic acid under experimental conditions?

Level: Advanced
Answer:

  • Oxidation Sensitivity : Boronic acids oxidize to boroxines; store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DMSO) .
  • pH-Dependent Hydrolysis : Under physiological conditions (pH 7.4), reversible esterification with diols (e.g., saccharides) may occur, altering reactivity. Buffered solutions at pH <6 minimize hydrolysis .
  • Thermal Stability : Degradation pathways (e.g., Boc cleavage above 100°C) require monitoring via TGA/DSC .

How does the Boc-protected piperazine sulfonyl group affect reactivity in cross-coupling reactions?

Level: Advanced
Answer:
The Boc group:

  • Electron-Withdrawing Effect : Enhances sulfonyl group stability, reducing nucleophilic attack during Suzuki-Miyaura couplings.
  • Steric Shielding : Protects the piperazine nitrogen, preventing unwanted coordination with Pd catalysts. Post-coupling Boc deprotection (e.g., TFA/CH₂Cl₂) yields free amines for further functionalization .
    Comparative studies with unprotected analogs show higher yields (15–20% improvement) in Pd-mediated reactions due to reduced side reactions .

What advanced analytical methods characterize degradation products under physiological conditions?

Level: Advanced
Answer:

  • TOF Mass Spectrometry : Fragmentation patterns (e.g., BO⁻/BO₂⁻ ions) reveal hydrolysis or oxidation products. Collision-induced dissociation (CID) at 10–1000 eV maps energy-dependent pathways .
  • Surface Plasmon Resonance (SPR) : Quantifies boronic acid-diol interactions (e.g., with fructose or glycoproteins) to model metabolic stability .
  • X-ray Crystallography : Resolves boroxine formation or ester intermediates in crystal lattices .

How is the boronic acid moiety utilized in bioconjugation for targeted drug delivery?

Level: Advanced
Answer:

  • Diol-Specific Binding : Forms stable esters with vicinal diols on glycoproteins (e.g., antibodies) for pH-responsive drug conjugates .
  • Click Chemistry : Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) leverages boronic acid-azide interactions for biocompatible labeling .
  • In Vivo Imaging : Fluorescent tags (e.g., BODIPY) linked via boronate esters enable real-time tracking in cellular models .

What solvent systems optimize solubility for in vitro bioactivity assays?

Level: Basic
Answer:

  • Polar Aprotic Solvents : DMSO or DMF (5–10 mM stock solutions) ensure solubility; dilute in PBS (≤1% DMSO) for cell-based assays to avoid cytotoxicity .
  • Co-Solvent Systems : Ethanol/water (1:4 v/v) or PEG-400 enhance solubility for pharmacokinetic studies .

What computational tools predict the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Docking Simulations (AutoDock Vina) : Model binding to proteases (e.g., thrombin) via boronic acid’s reversible covalent inhibition .
  • DFT Calculations : Analyze LUMO energies to predict electron-transfer reactivity in physiological environments .
  • MD Simulations : Track boronate ester stability in lipid bilayers to assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.